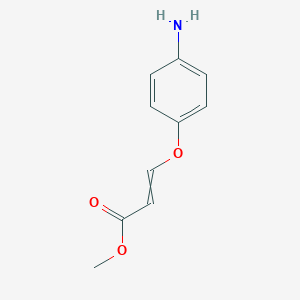
C17H22ClFN2O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C17H22ClFN2O3 is a complex organic molecule that has garnered significant interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H22ClFN2O3 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a halogen atom with a nucleophile under controlled conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing or modifying functional groups within the molecule.
Coupling Reactions: These reactions are used to join two or more molecular fragments to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
化学反应分析
Types of Reactions
C17H22ClFN2O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s chemical properties.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学研究应用
C17H22ClFN2O3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of C17H22ClFN2O3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
C17H22ClFN2O3: can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
C17H22ClFN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C17H22ClFN2O4: This compound has an additional oxygen atom, which can affect its solubility and stability.
C17H21ClFN2O3: This compound has one less hydrogen atom, which can influence its acidity and basicity.
The uniqueness of This compound
属性
分子式 |
C17H22ClFN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-fluorophenoxy)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21FN2O3.ClH/c1-12(23-14-8-6-13(18)7-9-14)17(21)19-11-15(20(2)3)16-5-4-10-22-16;/h4-10,12,15H,11H2,1-3H3,(H,19,21);1H |
InChI 键 |
QYSYQGWWPLGMAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC(C1=CC=CO1)N(C)C)OC2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
![4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B12628638.png)
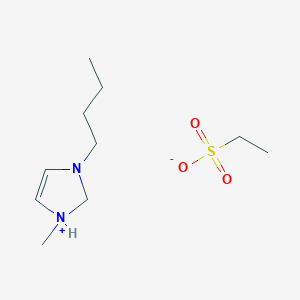
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)

![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
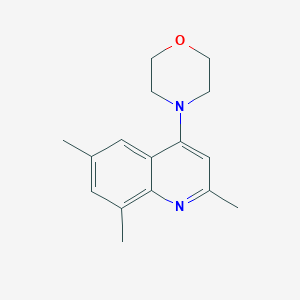
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)

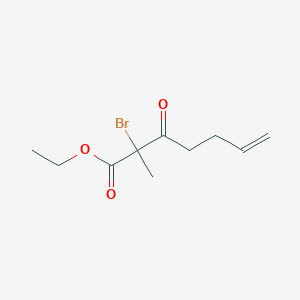
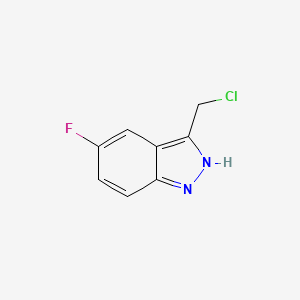
![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)
